N-benzyl-3-phenyl-3-[(trifluoroacetyl)amino]propanamide
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Overview
Description
N-benzyl-3-phenyl-3-[(trifluoroacetyl)amino]propanamide is an organic compound that belongs to the class of amides It features a benzyl group, a phenyl group, and a trifluoroacetyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-phenyl-3-[(trifluoroacetyl)amino]propanamide typically involves the reaction of benzylamine with 3-phenylpropanoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with trifluoroacetic anhydride to yield the final product. The reaction conditions generally include maintaining a low temperature to prevent side reactions and using an inert atmosphere to avoid moisture and oxygen interference.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-phenyl-3-[(trifluoroacetyl)amino]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The benzyl and phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the benzyl and phenyl groups.
Scientific Research Applications
N-benzyl-3-phenyl-3-[(trifluoroacetyl)amino]propanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-benzyl-3-phenyl-3-[(trifluoroacetyl)amino]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetyl group can enhance the compound’s binding affinity and specificity towards these targets. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methylphenyl)-3-phenyl-3-[(trifluoroacetyl)amino]propanamide
- N-benzyl-N-(trifluoroacetyl)glycine
Uniqueness
N-benzyl-3-phenyl-3-[(trifluoroacetyl)amino]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoroacetyl group enhances its stability and reactivity compared to similar compounds.
Properties
Molecular Formula |
C18H17F3N2O2 |
---|---|
Molecular Weight |
350.3 g/mol |
IUPAC Name |
N-benzyl-3-phenyl-3-[(2,2,2-trifluoroacetyl)amino]propanamide |
InChI |
InChI=1S/C18H17F3N2O2/c19-18(20,21)17(25)23-15(14-9-5-2-6-10-14)11-16(24)22-12-13-7-3-1-4-8-13/h1-10,15H,11-12H2,(H,22,24)(H,23,25) |
InChI Key |
ICLDXDYMWYTKHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CC(C2=CC=CC=C2)NC(=O)C(F)(F)F |
Origin of Product |
United States |
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